molecular formula C21H17NO B1655224 1-benzyl-3-phenyl-3H-indol-2-one CAS No. 3335-95-3

1-benzyl-3-phenyl-3H-indol-2-one

Cat. No. B1655224
CAS RN: 3335-95-3
M. Wt: 299.4 g/mol
InChI Key: JVOOROOSCRPRFJ-UHFFFAOYSA-N
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Description

“1-benzyl-3-phenyl-3H-indol-2-one” is a chemical compound that is part of a class of molecules known as indoles . Indoles are significant heterocyclic systems that are found in a variety of natural products and drugs . The specific compound “1-benzyl-3-phenyl-3H-indol-2-one” is not widely documented, and there is limited information available about its specific properties and uses .

Future Directions

The future directions for research on “1-benzyl-3-phenyl-3H-indol-2-one” and similar indole derivatives could involve further exploration of their synthesis processes, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indole derivatives, they could potentially be developed into new therapeutic agents .

properties

IUPAC Name

1-benzyl-3-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOOROOSCRPRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278722
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-phenyl-3H-indol-2-one

CAS RN

3335-95-3
Record name MLS002638091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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